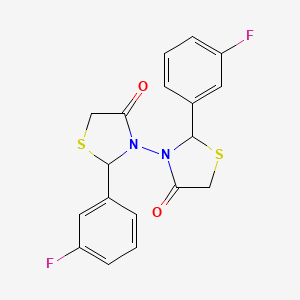
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazolidine ring, a morpholine moiety, and a methoxyphenoxy group, which contribute to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidine ring.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic substitution reaction using a methoxyphenol derivative and an appropriate leaving group.
Attachment of the Morpholine Moiety: The morpholine moiety is typically introduced via an acylation reaction using morpholine and an acyl chloride derivative.
Final Assembly and Hydrochloride Formation: The final step involves the coupling of the intermediate compounds followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group or the morpholine moiety using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced thiazolidine derivatives.
Substitution Products: Substituted methoxyphenoxy or morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(4-morpholinyl)aniline: A compound with a similar morpholine moiety but lacking the thiazolidine ring.
2-(2-methoxyphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide: A compound with a similar methoxyphenoxy group but different overall structure.
Uniqueness
2-((2-Methoxyphenoxy)methyl)-3-(4-morpholinylacetyl)thiazolidine monohydrochloride is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
103196-00-5 |
|---|---|
Molekularformel |
C17H25ClN2O4S |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-morpholin-4-ylethanone;hydrochloride |
InChI |
InChI=1S/C17H24N2O4S.ClH/c1-21-14-4-2-3-5-15(14)23-13-17-19(8-11-24-17)16(20)12-18-6-9-22-10-7-18;/h2-5,17H,6-13H2,1H3;1H |
InChI-Schlüssel |
XHWWFSPRCITPGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC2N(CCS2)C(=O)CN3CCOCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


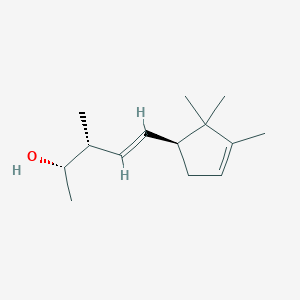
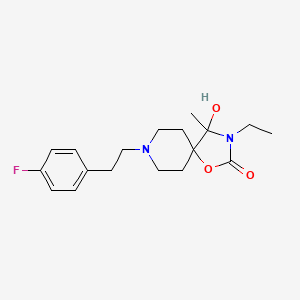


![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)
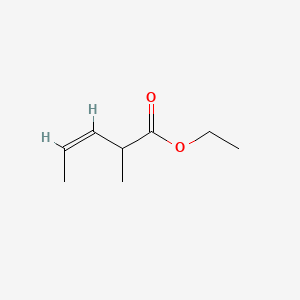
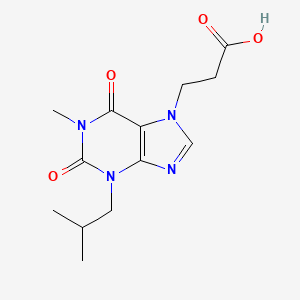

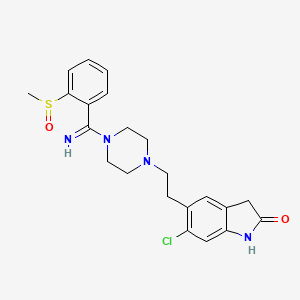
![(E)-but-2-enedioic acid;1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidin-2-one](/img/structure/B12754904.png)
